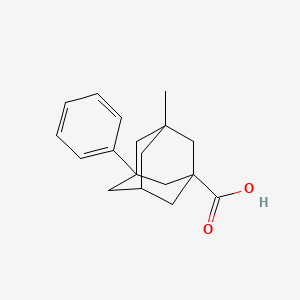

3-Methyl-5-phenyladamantane-1-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-5-phenyladamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a methyl group at the 3-position, a phenyl group at the 5-position, and a carboxylic acid group at the 1-position of the adamantane core. The structural rigidity and stability of adamantane derivatives make them valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyladamantane-1-carboxylic acid typically involves the functionalization of the adamantane coreThe optimized synthesis involves the use of chiral chromatography for enantioresolution, which is crucial for obtaining the desired chiral purity .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of stacked injections in preparative chiral chromatography has been shown to be effective and economical. This method allows for the production of the compound on a multigram scale, which is essential for further biological investigations .

化学反应分析

Types of Reactions

3-Methyl-5-phenyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted adamantane derivatives .

科学研究应用

Synthesis and Scalable Production

The synthesis of 3-Methyl-5-phenyladamantane-1-carboxylic acid has seen advancements that facilitate its production on a larger scale. A recent study emphasized a cost-effective and efficient method for synthesizing this compound, which is crucial for further research and application development. The innovative approach includes:

- Chiral Chromatography : The use of stacked injections in preparative chiral chromatography has been highlighted as a significant advancement. This method allows for the enantio-resolution of chiral cage compounds, which is essential for producing biologically active derivatives .

- Scalable Procedures : The synthesis process has been optimized to produce multigram quantities of the compound, making it more accessible for extensive biological investigations .

Research indicates that this compound exhibits promising biological activities, particularly in antiviral applications. Notably, it has been associated with:

- Antiviral Properties : One of its derivatives has shown notable activity against the Ebola virus, suggesting potential therapeutic uses in combating viral infections . This highlights the compound's significance in developing antiviral agents.

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Case Studies

Potential Applications in Drug Development

The unique properties of this compound position it as a promising candidate in drug development:

作用机制

The mechanism of action of 3-Methyl-5-phenyladamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. In the context of neurological diseases, the compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism .

相似化合物的比较

Similar Compounds

1-Methyladamantane: Another adamantane derivative with similar structural features but different functional groups.

3-Phenyladamantane-1-carboxylic acid: Lacks the methyl group at the 3-position but shares the phenyl and carboxylic acid groups.

Uniqueness

3-Methyl-5-phenyladamantane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups, along with the carboxylic acid, enhances its stability and reactivity compared to other adamantane derivatives .

生物活性

3-Methyl-5-phenyladamantane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral effects and multidrug resistance (MDR) reversal in cancer therapies. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C16H19O2

- Molecular Weight : 255.33 g/mol

Its unique adamantane core structure contributes to its biological properties, particularly its ability to interact with various biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against the Ebola virus. In a study focused on adamantane carboxamides, this compound was identified as a promising candidate with significant activity against pseudotyped Ebola virus (pEBOV). The compound exhibited an effective concentration (EC50) of approximately 3.9 μM, indicating its potential utility in therapeutic applications against viral infections .

The proposed mechanism involves the inhibition of viral entry into host cells. The compound's structural modifications enhance its interaction with viral proteins, thus impeding the infection process. This mechanism is crucial for developing effective antiviral therapies.

Multidrug Resistance Reversal

Another significant aspect of this compound is its role in reversing MDR in cancer cells. Research indicates that derivatives of adamantane can inhibit P-glycoprotein (P-gp), a key player in drug efflux, thus enhancing the efficacy of chemotherapeutic agents .

Case Study: P-glycoprotein Inhibition

In a comparative study, the compound was shown to have improved reversal activity against MDR when compared to other known inhibitors. For instance, one derivative exhibited an IC50 value of 0.2047 μM, demonstrating its potency in overcoming drug resistance mechanisms .

Synthesis and Scalability

The synthesis of this compound has been optimized for scalability, making it feasible for extensive biological testing. Recent advancements include the use of chiral chromatography techniques to produce enantiomerically pure forms of the compound, which are essential for evaluating biological activity accurately .

Table: Summary of Biological Activities

| Activity Type | EC50 / IC50 | Target/Mechanism | Reference |

|---|---|---|---|

| Antiviral | 3.9 μM | pEBOV inhibition | |

| MDR Reversal | 0.2047 μM | P-glycoprotein inhibition | |

| Cytotoxicity | Varies | Cancer cell lines | Ongoing studies |

Future Directions and Research Findings

The ongoing research into this compound suggests several avenues for future exploration:

- Expanded Antiviral Testing : Further studies are needed to evaluate its efficacy against a broader range of viruses.

- Combination Therapies : Investigating its use in combination with existing antiviral drugs could enhance therapeutic outcomes.

- In Vivo Studies : Conducting animal model tests to assess pharmacokinetics and toxicity profiles will be crucial for clinical translation.

属性

IUPAC Name |

3-methyl-5-phenyladamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-16-7-13-8-17(10-16,14-5-3-2-4-6-14)12-18(9-13,11-16)15(19)20/h2-6,13H,7-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOOKAIQHTUJFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。